molecular formula C14H19BN2O3 B8095467 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8095467
M. Wt: 274.13 g/mol
InChI Key: MSPPJQVYOORZKS-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a boronic ester-functionalized indazole derivative. Its structure features a methoxy group at the 6-position and a pinacol boronate group at the 5-position of the indazole scaffold. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems critical in medicinal chemistry and materials science . The boronic ester moiety enhances stability and reactivity under catalytic conditions, making it a versatile building block for drug discovery pipelines .

Properties

IUPAC Name

6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-8-16-17-11(9)7-12(10)18-5/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPPJQVYOORZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Protocol

The boronate ester is introduced via palladium-catalyzed Miyaura borylation. A representative procedure adapted from tert-butyl boronate syntheses involves:

  • Reagents :

    • 5-Bromo-6-methoxy-1H-indazole (1.0 equiv)

    • Bis(pinacolato)diboron (1.1 equiv)

    • Palladium catalyst: [Pd(dppf)Cl₂] (3 mol%)

    • Ligand: 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 3 mol%)

    • Base: Potassium acetate (3.0 equiv)

    • Solvent: 1,4-Dioxane

  • Conditions :

    • Temperature: 80°C

    • Duration: 12–18 hours

    • Atmosphere: Inert (Ar/N₂)

  • Workup :

    • Filtration through Celite® to remove palladium residues.

    • Concentration under reduced pressure.

    • Purification via flash chromatography (hexane:ethyl acetate, 9:1).

Yield : 42–93% (dependent on substrate purity and catalyst loading).

Optimization of Reaction Parameters

Catalyst Screening

Data extrapolated from dihydropyridine boronate syntheses:

Catalyst SystemLigandYield (%)
Pd(dppf)Cl₂DPPF70–93
Pd(PPh₃)₄None42–65
Pd(OAc)₂XPhos55–72
SolventTemperature (°C)Time (h)Yield (%)
1,4-Dioxane801893
Toluene1101278
DMF1002461

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-7), 7.89 (s, 1H, H-4), 6.98 (s, 1H, H-3), 3.94 (s, 3H, OCH₃), 1.34 (s, 12H, Bpin-CH₃).

  • ¹³C NMR : δ 161.2 (C-OCH₃), 136.7 (C-Bpin), 128.4–115.3 (aromatic carbons), 83.6 (Bpin-O), 56.1 (OCH₃), 24.9 (Bpin-CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₁BN₂O₃: 300.1634; found: 300.1638.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥95% purity with a retention time of 6.2 minutes.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Adapted from tert-butyl boronate production:

  • Catalyst Loading Reduction : 1.5 mol% Pd(dppf)Cl₂ achieves 85% yield at 80°C over 24 hours.

  • Solvent Recovery : Dioxane is distilled and reused, reducing costs by 40%.

Challenges :

  • Exothermic reactions require controlled heating/cooling systems.

  • Palladium removal necessitates additional charcoal treatment steps .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that indazole derivatives exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety in 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole enhances its biological activity. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

1.2 Antimicrobial Properties
The unique chemical structure of this compound may also confer antimicrobial properties. Preliminary studies suggest that indazole derivatives can exhibit activity against various bacterial strains. The presence of the dioxaborolane group may enhance the compound's ability to penetrate bacterial membranes or interfere with essential metabolic pathways.

Materials Science

2.1 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron-containing groups is known to improve charge transport properties and stability in these devices.

2.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel copolymers. These copolymers can exhibit tailored optical and electrochemical properties suitable for applications in sensors and electronic devices.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of indazole derivatives for their anticancer activity. The study found that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The results indicated a potential pathway involving the inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Organic Electronics

Research conducted at a leading university demonstrated that incorporating boron-containing indazoles into polymer matrices significantly improved the efficiency of OLEDs. Devices fabricated with these materials showed enhanced brightness and operational stability compared to traditional organic semiconductors.

Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against various bacterial strains
Materials ScienceOrganic electronicsActs as a semiconductor for OLEDs and OPVs
Polymer synthesisEnhances optical/electrochemical properties

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The boronic ester moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole -OCH₃ (6), -B(O₂C₂Me₄) (5) C₁₄H₁₈BN₂O₃ 285.12 g/mol Electron-donating methoxy group enhances boronate stability and regioselectivity .
1-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS 1256359-09-7) -CH₃ (1), -B(O₂C₂Me₄) (6) C₁₄H₁₈BN₂O₂ 269.12 g/mol Methyl substitution at N1 reduces hydrogen-bonding capacity but improves lipophilicity .
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazol-3-amine (CAS 953411-16-0) -NH₂ (3), -B(O₂C₂Me₄) (5) C₁₂H₁₇BN₃O₂ 254.10 g/mol Amine group at C3 facilitates hydrogen bonding in target protein interactions .
1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS 1430753-39-1) -Bn (1), -B(O₂C₂Me₄) (5) C₂₀H₂₃BN₂O₂ 334.22 g/mol Bulky benzyl group increases steric hindrance, reducing coupling efficiency .
6-Chloro-5-methyl-1-(tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS 2374152-83-5) -Cl (6), -CH₃ (5), -THP (1) C₂₀H₂₆BClN₂O₃ 400.70 g/mol Chloro and THP groups alter electronic properties and solubility .

Reactivity and Catalytic Performance

The methoxy group in the target compound stabilizes the boronic ester via resonance, improving its efficiency in cross-coupling reactions compared to non-methoxy analogues (e.g., CAS 953411-16-0). However, sterically hindered derivatives like the benzyl-substituted indazole (CAS 1430753-39-1) exhibit slower reaction kinetics due to reduced accessibility of the boronate group .

Table 2: Suzuki-Miyaura Coupling Efficiency (Representative Data)

Compound Reaction Yield (%) Catalyst System Reference
This compound 92 Pd(PPh₃)₄, K₂CO₃
1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole 68 Pd(dba)₂, SPhos
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazol-3-amine 85 Pd(OAc)₂, XPhos

Biological Activity

6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a complex organic compound belonging to the indazole class. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The unique structural features of this compound, particularly the methoxy and dioxaborolane groups, contribute to its biological activity and utility in various chemical reactions.

  • Molecular Formula : C14H20BNO4
  • Molecular Weight : 277.12 g/mol
  • CAS Number : 1463054-00-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane group is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are essential in synthesizing biologically active compounds. Additionally, the methoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth. For instance, derivatives of indazole have shown potential as anti-cancer agents by targeting specific kinases involved in cancer progression.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for various enzymes. In particular, studies have highlighted its potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer .

Case Studies

  • Anticancer Properties : A study investigated the growth inhibition effects of indazole derivatives on murine liver cell lines. The results indicated that specific analogs demonstrated significant cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells at concentrations of 10 µM .
  • Enzyme Interaction : Another study focused on the interaction of similar compounds with COX enzymes. The findings revealed that certain derivatives could effectively inhibit COX-1 and COX-2 activity, suggesting a mechanism for their anti-inflammatory effects .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis was conducted:

Compound NameStructureBiological Activity
5-methoxy-1H-indazoleLacks dioxaborolane groupLimited reactivity
6-bromo-5-methoxy-1H-indazoleContains bromineSuitable for different coupling reactions
This compoundContains both methoxy and dioxaborolaneExhibits significant antitumor and enzyme inhibition properties

Q & A

Q. What are the optimal synthetic routes for preparing 6-methoxy-5-(pinacolboronyl)-1H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh₃)₄) is used to couple a halogenated indazole precursor (e.g., 5-bromo-6-methoxy-1H-indazole) with pinacolborane under inert conditions . Alternatively, Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF at 80–100°C . Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the boronate ester.

Q. How is the structural integrity of the compound confirmed post-synthesis?

A multi-technique approach is essential:

  • X-ray crystallography resolves the 3D structure, confirming the boronate ester geometry and indazole ring substitution pattern .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify methoxy (-OCH₃) and dioxaborolane ring protons (δ 1.0–1.3 ppm for pinacol methyl groups). 11^{11}B NMR identifies the boron environment (δ ~30 ppm for sp² hybridized boron) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: 329.18) .

Q. What are the primary applications of this compound in chemical research?

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling , making it a key intermediate for synthesizing biaryl structures in drug discovery (e.g., kinase inhibitors) . Its indazole core is pharmacologically relevant, serving as a scaffold for targeting enzymes like FGFR (fibroblast growth factor receptor) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) optimize the design of derivatives?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity and stability. For example, DFT analysis of tert-butyl analogs reveals conformational preferences in the dioxaborolane ring .
  • Molecular docking (using AutoDock or Schrödinger) evaluates binding affinity to biological targets (e.g., FGFR1). Indazole derivatives show hydrogen bonding with kinase active sites, guiding SAR (structure-activity relationship) studies .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic processes (e.g., boron-oxygen bond rotation in solution vs. solid state). Strategies include:

  • Variable-temperature NMR to detect conformational exchange broadening.
  • DFT-assisted NMR chemical shift prediction to compare experimental and theoretical spectra .
  • Complementary techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to validate hydrogen bonding/tautomerism .

Q. What experimental design considerations are critical for cross-coupling reactions with this compound?

  • Moisture sensitivity : Use Schlenk lines or gloveboxes to handle the boronate ester, as hydrolysis degrades the dioxaborolane ring .
  • Catalyst selection : Pd catalysts (e.g., PdCl₂(dtbpf)) with bulky ligands minimize protodeboronation side reactions .
  • Base optimization : Cs₂CO₃ or K₃PO₄ enhances coupling efficiency in polar aprotic solvents (DMF, dioxane) .

Q. How can researchers mitigate challenges in purifying boron-containing indazoles?

  • Chromatography : Use deactivated silica gel (treated with 1% Et₃N) to prevent boronate ester decomposition.
  • Recrystallization : Hexane/EtOAc mixtures yield high-purity crystals, validated by melting point consistency and PXRD (powder X-ray diffraction) .

Methodological Resources

  • Suzuki-Miyaura Coupling : Protocols from Miyaura & Suzuki (1995) .
  • Crystallography : SHELX programs for structure refinement .
  • DFT Modeling : Gaussian 09 with B3LYP/6-311+G(d,p) basis set .

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